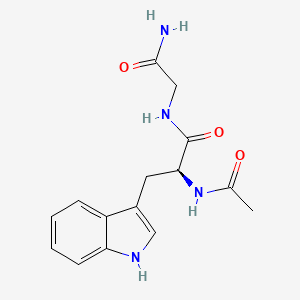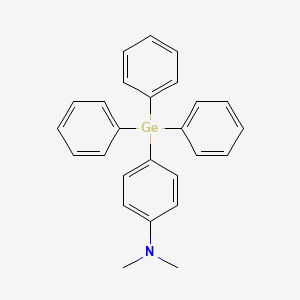
Germane, (p-dimethylaminophenyl)triphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Germane, (p-dimethylaminophenyl)triphenyl-: is an organogermanium compound characterized by the presence of a germanium atom bonded to a (p-dimethylaminophenyl) group and three phenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Germane, (p-dimethylaminophenyl)triphenyl- typically involves the reaction of triphenylgermanium chloride with p-dimethylaminophenyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Ph3GeCl+LiC6H4N(CH3)2→Ph3GeC6H4N(CH3)2+LiCl
Industrial Production Methods: Industrial production of Germane, (p-dimethylaminophenyl)triphenyl- may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product.
化学反応の分析
Types of Reactions:
Oxidation: Germane, (p-dimethylaminophenyl)triphenyl- can undergo oxidation reactions, leading to the formation of germanium oxides.
Reduction: The compound can be reduced to form lower oxidation state germanium compounds.
Substitution: It can participate in substitution reactions where the phenyl or (p-dimethylaminophenyl) groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium compounds depending on the reagents used.
科学的研究の応用
Chemistry: Germane, (p-dimethylaminophenyl)triphenyl- is used as a precursor in the synthesis of other organogermanium compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine: Research is ongoing to explore the potential biological activity of organogermanium compounds. Some studies suggest that these compounds may have antioxidant and anticancer properties, although more research is needed to confirm these effects.
Industry: In the industrial sector, Germane, (p-dimethylaminophenyl)triphenyl- is used in the production of semiconductors and other electronic materials. Its ability to form stable bonds with other elements makes it a valuable component in the manufacturing of advanced materials.
作用機序
The mechanism by which Germane, (p-dimethylaminophenyl)triphenyl- exerts its effects is primarily through its ability to form stable bonds with other elements. The germanium atom in the compound can interact with various molecular targets, leading to the formation of new compounds with unique properties. The (p-dimethylaminophenyl) group enhances the electron-donating ability of the compound, making it more reactive in certain chemical reactions.
類似化合物との比較
Triphenylgermane: Similar in structure but lacks the (p-dimethylaminophenyl) group.
Triphenylphosphine: Contains phosphorus instead of germanium.
Triphenylsilane: Contains silicon instead of germanium.
Uniqueness: Germane, (p-dimethylaminophenyl)triphenyl- is unique due to the presence of the (p-dimethylaminophenyl) group, which enhances its reactivity and potential applications. The combination of germanium and the (p-dimethylaminophenyl) group provides a unique set of chemical properties that are not found in similar compounds.
特性
CAS番号 |
73839-80-2 |
|---|---|
分子式 |
C26H25GeN |
分子量 |
424.1 g/mol |
IUPAC名 |
N,N-dimethyl-4-triphenylgermylaniline |
InChI |
InChI=1S/C26H25GeN/c1-28(2)26-20-18-25(19-21-26)27(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-21H,1-2H3 |
InChIキー |
ZYTAHXDRUJZTLW-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


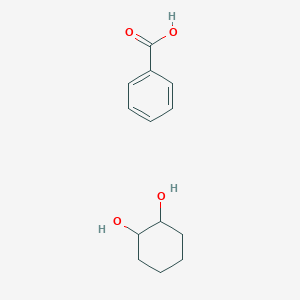
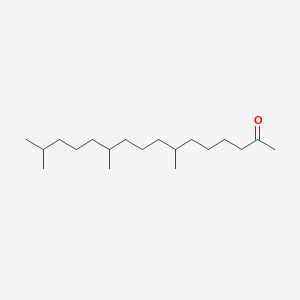
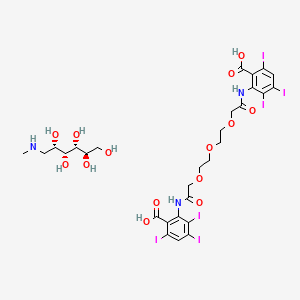

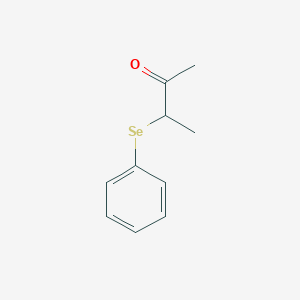
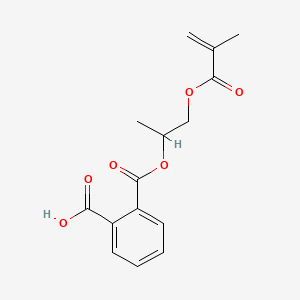
![2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14464061.png)
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine](/img/structure/B14464070.png)


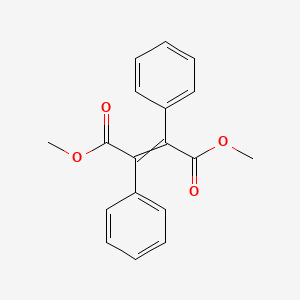
![2-[(Hydroxymethyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14464089.png)
